
1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene is an organic compound with the molecular formula C13H10BrClOS It is a derivative of benzene, featuring bromine, chlorine, and methoxy functional groups attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene typically involves the following steps:
Formation of the Sulfide Linkage: The initial step involves the reaction of 2-bromothiophenol with 2-chloro-4-methoxybenzene under basic conditions to form the sulfide linkage. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and efficiency, often involving automated systems for mixing, heating, and purification.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the sulfide group.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or modified sulfide groups.
Applications De Recherche Scientifique
1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms and the sulfide group can influence the compound’s reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
- 1-(2-Bromophenylsulfanyl)-2,4-dimethylbenzene
- 1-(2-Bromophenylsulfanyl)-4-methoxybenzene
- 2-Bromophenylsulfanylbenzene
Uniqueness: 1-(2-Bromophenylsulfanyl)-2-chloro-4-methoxybenzene is unique due to the combination of bromine, chlorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C13H10BrClOS |
|---|---|
Poids moléculaire |
329.64 g/mol |
Nom IUPAC |
1-(2-bromophenyl)sulfanyl-2-chloro-4-methoxybenzene |
InChI |
InChI=1S/C13H10BrClOS/c1-16-9-6-7-13(11(15)8-9)17-12-5-3-2-4-10(12)14/h2-8H,1H3 |
Clé InChI |
IRAHRWFXLOFHHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)SC2=CC=CC=C2Br)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

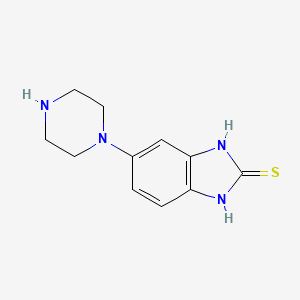
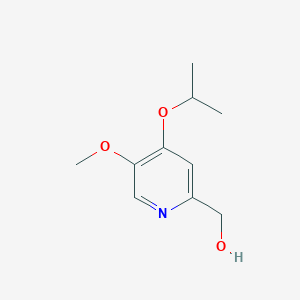
![3-(5-Piperidin-2-yl-[1,2,4]oxadiazol-3-yl)-benzonitrile](/img/structure/B8296209.png)
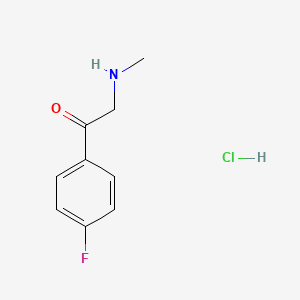
![Ethanol, 2-[2-(benzoyloxy)ethoxy]-, methanesulfonate](/img/structure/B8296226.png)



![7,7-Dimethyl-6,7-dihydro-5H-benzo[b]thiophen-4-one](/img/structure/B8296271.png)
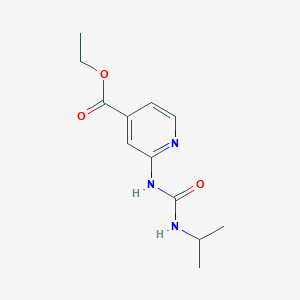

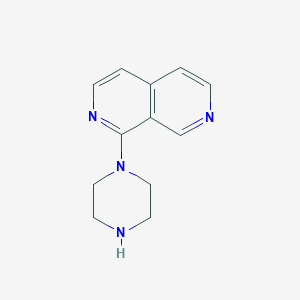
![2-Acetyl-6,7-dichloro-5-hydroxybenzo[b]thiophene](/img/structure/B8296305.png)
